molecular formula C19H17N3O5S B12486974 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B12486974
M. Wt: 399.4 g/mol
InChI Key: NJOBGVMBPLRIGQ-UHFFFAOYSA-N
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Description

[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE is a complex organic compound that features a benzothiazole moiety and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole with an appropriate carbamoyl chloride, followed by coupling with a 2-(2,3-dioxoindol-1-yl)acetate derivative. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE has shown promise in the development of new therapeutic agents. Its potential anticancer and antimicrobial properties are of particular interest .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on enzymes, inhibiting their activity. The indole derivative can interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: This compound shares the benzothiazole moiety but lacks the indole derivative.

    Methyl 2-((5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl)thio)acetate: This compound has a similar structure but includes a fluorine atom and a thioether linkage.

Uniqueness

[(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-(2,3-DIOXOINDOL-1-YL)ACETATE is unique due to its combination of a benzothiazole moiety and an indole derivative

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate

InChI

InChI=1S/C19H17N3O5S/c23-15(21-19-20-12-6-2-4-8-14(12)28-19)10-27-16(24)9-22-13-7-3-1-5-11(13)17(25)18(22)26/h1,3,5,7H,2,4,6,8-10H2,(H,20,21,23)

InChI Key

NJOBGVMBPLRIGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)COC(=O)CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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